7-Hydroxyquinoline-3-carboxylic Acid: A Technical Guide to its Biological Activity and Therapeutic Potential
7-Hydroxyquinoline-3-carboxylic Acid: A Technical Guide to its Biological Activity and Therapeutic Potential
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this extensive family, 7-Hydroxyquinoline-3-carboxylic acid and its derivatives are emerging as compounds of significant interest. This technical guide provides a comprehensive overview of the known biological activities of this molecular framework, synthesizing current research to offer insights for researchers, scientists, and drug development professionals. While direct studies on the parent 7-Hydroxyquinoline-3-carboxylic acid are nascent, this document will delve into the established activities of its closely related analogs, providing a robust foundation for future investigation and application. We will explore its potential as an anticancer, anti-inflammatory, and antibacterial agent, grounded in mechanistic insights and supported by detailed experimental protocols.
Anticancer Activity: Targeting Cellular Metabolism
The proliferation of cancer cells is intrinsically linked to alterations in cellular metabolism. One promising therapeutic strategy is the inhibition of key metabolic enzymes that are upregulated in tumors. Derivatives of 7-Hydroxyquinoline-3-carboxylic acid have demonstrated potential in this arena, specifically as inhibitors of cellular respiration and malate dehydrogenase.
Mechanism of Action: Inhibition of Malate Dehydrogenase and Cellular Respiration
Research into 7-substituted 4-hydroxyquinoline-3-carboxylic acids has revealed their capacity to disrupt cancer cell metabolism[1]. These compounds have been shown to inhibit the respiration of Ehrlich ascites cells, a model for studying cancer cell metabolism[1]. A key intracellular target identified is malate dehydrogenase (MDH), an enzyme crucial for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle.
The inhibitory activity of these compounds against Ehrlich ascites cell respiration has been correlated with their lipophilicity (π), while their inhibition of malate dehydrogenase is related to their molar refractivity (MR)[1]. This suggests that the molecular properties of substituents on the quinoline ring can be fine-tuned to optimize these anticancer effects. The general antiproliferative properties of quinoline-3-carboxylic acid derivatives against various cancer cell lines, including MCF-7 (breast cancer), further underscore the potential of this scaffold in oncology[2][3].
Experimental Protocol: Malate Dehydrogenase Inhibition Assay
To assess the inhibitory potential of 7-Hydroxyquinoline-3-carboxylic acid or its analogs against malate dehydrogenase, a continuous spectrophotometric assay can be employed.
Principle: The enzymatic activity of MDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Step-by-Step Methodology:
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Reagent Preparation:
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Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
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Substrate Solution: 10 mM oxaloacetate in assay buffer.
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NADH Solution: 2.5 mM NADH in assay buffer.
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Enzyme Solution: Porcine heart malate dehydrogenase (e.g., Sigma-Aldrich) diluted in assay buffer to a final concentration of 1-2 units/mL.
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Test Compound Stock Solution: 7-Hydroxyquinoline-3-carboxylic acid dissolved in DMSO to a concentration of 10 mM. Serial dilutions are then made in assay buffer.
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Assay Procedure (96-well plate format):
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To each well, add:
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150 µL of assay buffer.
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10 µL of NADH solution.
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10 µL of the test compound at various concentrations (or DMSO for control).
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10 µL of enzyme solution.
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Incubate the plate at 25°C for 5 minutes.
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Initiate the reaction by adding 20 µL of the oxaloacetate solution to each well.
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Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
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Data Analysis:
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Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
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Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
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Visualization of the Proposed Anticancer Mechanism
Caption: Proposed mechanism of anticancer activity via inhibition of malate dehydrogenase.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Quinoline-3-carboxylic acids have demonstrated notable anti-inflammatory properties, suggesting a potential role for 7-Hydroxyquinoline-3-carboxylic acid in this therapeutic area.
Mechanistic Insights: Modulation of Immune Cell Function
Studies on substituted quinoline carboxylic acids have indicated that their anti-inflammatory effects may be distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[4]. While many NSAIDs act through the inhibition of cyclooxygenase (COX) enzymes, some quinoline derivatives show efficacy in models of inflammation without affecting COX or lipoxygenase activities[4].
The anti-inflammatory and antiarthritic properties of certain quinoline carboxylic acids are thought to be mediated through the downregulation of T-cell function[4]. Furthermore, quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages[5]. This suggests an immunomodulatory mechanism, potentially involving the inhibition of pro-inflammatory cytokine production or signaling pathways activated by LPS.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol outlines a method to evaluate the anti-inflammatory effects of 7-Hydroxyquinoline-3-carboxylic acid by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be quantified using the Griess reagent.
Step-by-Step Methodology:
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Cell Culture:
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Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
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Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Compound Treatment and Stimulation:
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Pre-treat the cells with various concentrations of 7-Hydroxyquinoline-3-carboxylic acid (dissolved in DMSO and diluted in culture medium) for 1 hour. Include a vehicle control (DMSO).
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Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
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Nitric Oxide Measurement (Griess Assay):
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After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
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In a new 96-well plate, add 50 µL of supernatant.
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Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
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Cell Viability Assay:
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To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the original plate.
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Visualization of the Anti-inflammatory Workflow
Caption: Experimental workflow for assessing in vitro anti-inflammatory activity.
Antibacterial Activity
The quinoline scaffold is famously associated with antibacterial activity, with fluoroquinolones being a prominent class of antibiotics. While the specific antibacterial profile of 7-Hydroxyquinoline-3-carboxylic acid is not extensively documented, the broader class of quinoline carboxylic acids and hydroxyquinolines exhibit significant antimicrobial properties[6][7].
Potential Mechanisms of Action
The antibacterial activity of quinoline derivatives is often attributed to their ability to chelate metal ions and inhibit key bacterial enzymes.
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Metal Chelation: 8-Hydroxyquinoline and its derivatives are well-known metal chelators. This chelation can disrupt essential bacterial processes that rely on metal cofactors[8]. The 7-hydroxy group in 7-Hydroxyquinoline-3-carboxylic acid may also participate in metal ion coordination, contributing to its potential antibacterial effects.
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Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their bactericidal effects by inhibiting these enzymes, which are essential for bacterial DNA replication, transcription, and repair. It is plausible that 7-Hydroxyquinoline-3-carboxylic acid could share a similar mechanism of action, although this requires experimental validation.
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Membrane Disruption: Some quinoline derivatives can interfere with the integrity of the bacterial cell membrane, leading to cell death[9].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
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Bacterial Strain Preparation:
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Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth - MHB).
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Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
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Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
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Compound Preparation and Plate Setup (96-well plate):
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Prepare a stock solution of 7-Hydroxyquinoline-3-carboxylic acid in DMSO.
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In the first column of the microtiter plate, add the compound to the broth to obtain the highest desired concentration.
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Perform serial two-fold dilutions of the compound across the plate with MHB.
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Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
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Inoculation and Incubation:
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Inoculate each well (except the negative control) with the prepared bacterial suspension.
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Incubate the plate at 37°C for 18-24 hours.
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MIC Determination:
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After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
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Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.
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Data Summary Table: Potential Antibacterial Spectrum
While specific data for 7-Hydroxyquinoline-3-carboxylic acid is limited, the following table illustrates how MIC data for this compound and its derivatives could be presented.
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 7-Hydroxyquinoline-3-carboxylic acid | Data Needed | |
| Escherichia coli | 7-Hydroxyquinoline-3-carboxylic acid | Data Needed | |
| Pseudomonas aeruginosa | 7-Hydroxyquinoline-3-carboxylic acid | Data Needed | |
| Ralstonia solanacearum | Isoquinoline-3-carboxylic acid | 8.38 - 17.35 | [9] |
| Acidovorax citrulli | Isoquinoline-3-carboxylic acid | 8.38 - 17.35 | [9] |
Synthesis of 7-Hydroxyquinoline-3-carboxylic Acid
The synthesis of 7-Hydroxyquinoline-3-carboxylic acid can be approached through several synthetic routes. One plausible method involves the hydrolysis of its corresponding ester, which can be synthesized from 7-methoxyquinoline-3-carboxylate.
Synthetic Pathway
A described synthesis involves the reflux of ethyl 7-methoxyquinoline-3-carboxylate in aqueous hydrobromic acid to demethylate the methoxy group and hydrolyze the ester, yielding 7-hydroxyquinoline-3-carboxylic acid[10].
Visualization of the Synthetic Route
Caption: A synthetic route to 7-Hydroxyquinoline-3-carboxylic acid.
Future Directions and Conclusion
7-Hydroxyquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related analogs strongly suggests its potential in oncology, inflammation, and infectious diseases.
Key areas for future research include:
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Comprehensive Biological Screening: A systematic evaluation of the anticancer, anti-inflammatory, antibacterial, and potentially neuroprotective activities of 7-Hydroxyquinoline-3-carboxylic acid is warranted.
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Mechanistic Elucidation: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will be crucial for optimizing potency and selectivity.
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In Vivo Efficacy Studies: Promising in vitro results should be validated in relevant animal models of disease.
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